8-[4-(benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline
Description
8-[4-(Benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline is a quinoline derivative featuring a 2-methyl substituent on the quinoline core and a 4-(benzenesulfonyl)piperidine-1-carbonyl group at the 8-position. This compound belongs to a class of molecules designed for structural diversity through modifications of the quinoline scaffold and piperidine-based side chains. The benzenesulfonyl group introduces strong electron-withdrawing characteristics, while the piperidine ring contributes to conformational flexibility.
Synthesis protocols for analogous compounds (e.g., 8-substituted-2-methylquinolines) typically involve nucleophilic substitution or acylation reactions. For instance, describes the use of n-BuLi in THF for spirocyclic piperidine-quinoline synthesis, followed by purification via flash chromatography . Spectral characterization (IR, $ ^1H $/$ ^{13}C $ NMR) is critical for confirming regiochemistry and functional group integrity, as demonstrated in related studies .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-10-11-17-6-5-9-20(21(17)23-16)22(25)24-14-12-19(13-15-24)28(26,27)18-7-3-2-4-8-18/h2-11,19H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYVTRLBMABVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methyl group at the 2-position. The piperidine ring is then synthesized separately and functionalized with a phenylsulfonyl group. Finally, the two fragments are coupled together under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[4-(benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-[4-(benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 8-[4-(benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
- 8-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one (): This compound shares a piperidine-quinoline hybrid structure but lacks the benzenesulfonyl group. The absence of this electron-withdrawing substituent reduces steric hindrance and alters electronic properties, as reflected in its $ ^1H $ NMR signals (e.g., δ 3.87 ppm for NCH$ _2 $Ph) .
- 8-[2,6-Dichloro-3-(piperazine-1-carbonyl)benzyloxy]-2-methylquinoline (): Replacing the piperidine ring with a piperazine introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The methylcarbamoyl benzoic acid substituent further increases polarity, as evidenced by NMR shifts (δ 6.25 ppm for NH) .
Substituent Effects on Reactivity and Stability
- 2-Methylquinoline Derivatives (): The 2-methyl group on quinoline is shown to reduce reactivity in dearomative transformations compared to unsubstituted quinolines. For example, 2-methylquinoline was unreactive in visible-light-driven carbosila-borations, likely due to steric shielding of the reactive C2 position .
- 8-Nitroquinoline (): Nitro groups at the 8-position increase electrophilicity, enabling nucleophilic amination reactions. In contrast, the benzenesulfonyl-piperidine group in the target compound may stabilize the quinoline core against electrophilic attack due to resonance effects .
Spectroscopic and Physical Properties
- Vibrational Modes () :
The benzenesulfonyl group in 4-(benzenesulfonyl)-morpholine exhibits distinct C-H stretching modes (2980–3145 cm$ ^{-1} $) and pressure-dependent phase transitions. Similar behavior is expected in the target compound, though piperidine’s reduced ring strain compared to morpholine may alter vibrational frequencies . - Crystal Packing (): Compounds like 8-{4-[3-(cyclopentenyl)benzyl]piperazin-1-yl}-2-methoxyquinoline form hydrogen-bonded networks (e.g., N–H···O interactions). The benzenesulfonyl group in the target compound could enhance π-π stacking due to its planar aromatic system .
Data Tables
Table 1: Key Spectral Data for Selected Compounds
Table 2: Reactivity and Stability Comparison
Biological Activity
Chemical Structure and Properties
The compound features a quinoline core substituted with a benzenesulfonyl group and a piperidine moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 342.41 g/mol
The presence of the piperidine and sulfonyl groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Properties
Research has indicated that derivatives of quinoline compounds often exhibit anticancer properties. A study found that similar compounds induced apoptosis in breast cancer cells, suggesting that 8-[4-(benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline may also possess such activity .
Table 1: Summary of Anticancer Activity Studies
Neuropharmacological Activity
Quinoline compounds are also investigated for their neuropharmacological effects. The piperidine group is known to interact with neurotransmitter receptors, which could suggest potential applications in treating neurological disorders.
Synthesis and Evaluation
A notable study involved synthesizing various quinoline derivatives, including This compound , and evaluating their biological activities. The synthesis involved multi-step reactions yielding high purity compounds suitable for biological testing .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable ADME profiles compared to existing drugs in similar classes. Toxicological assessments indicate a manageable safety profile in animal models, paving the way for further clinical evaluations .
Q & A
Q. What are the common synthetic routes for 8-[4-(benzenesulfonyl)piperidine-1-carbonyl]-2-methylquinoline?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting a quinoline derivative with a benzenesulfonyl-piperidine intermediate under basic conditions (e.g., potassium carbonate in DMF) .
- Coupling reactions : Utilizing acyl chloride intermediates for carbonyl bond formation, often requiring anhydrous conditions and catalysts like DMAP .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the target compound . Key challenges include controlling regioselectivity and minimizing by-products during sulfonylation and acylation steps .
Q. How is the compound structurally characterized?
Standard characterization methods include:
- Spectroscopy : H/C NMR for confirming proton and carbon environments, IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm), and HRMS for molecular weight validation .
- X-ray crystallography : Resolves stereochemistry and confirms the planarity of the quinoline ring system (e.g., RMSD < 0.04 Å for planar deviations) .
- Thermal analysis : TGA/DSC to assess thermal stability and crystallinity .
Q. What solvents and reaction conditions are critical for its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures aid in precipitation .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours to achieve >70% yields .
- Catalysts : Bases like KCO or EtN are essential for deprotonation during sulfonylation .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry in real time .
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce hydrolysis of reactive intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in aryl carbonylations .
Q. How to resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?
- Orthogonal techniques : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Isotopic labeling : Introduce N or C labels to clarify nitrogen/carbon environments in complex heterocycles .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .
Q. What strategies are used to investigate its biological targets and mechanisms?
- Enzymatic assays : Test inhibition of kinases or proteases, given the compound’s sulfonyl and piperidine moieties (IC determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
- Substituent variation : Modify the benzenesulfonyl group (e.g., fluorophenyl analogs) to assess electronic effects on bioactivity .
- Scaffold hopping : Replace quinoline with isoquinoline or naphthyridine to evaluate ring size impact .
- Pharmacophore modeling : Use docking simulations (AutoDock, Schrödinger) to identify critical binding motifs .
Q. What are the stability profiles under different storage conditions?
- Thermal stability : TGA shows decomposition >200°C, suggesting room-temperature storage is viable .
- Light sensitivity : UV-Vis spectroscopy indicates photodegradation in DMSO; recommend amber vials for long-term storage .
- Hydrolytic stability : pH-dependent degradation in aqueous buffers (t > 48 hours at pH 7.4) .
Data Contradiction and Validation
Q. How to address discrepancies in mass spectrometry (MS) data?
- Ionization method cross-check : Compare ESI+ and MALDI-TOF spectra to rule out adduct formation .
- High-resolution validation : Use HRMS (resolution < 5 ppm) to distinguish between isobaric species .
- Synthetic controls : Co-analyze with a known reference standard to confirm retention times and fragmentation patterns .
Q. What methods validate crystallographic data against computational models?
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) observed in X-ray structures .
- Molecular dynamics (MD) : Simulate crystal packing to assess thermodynamic stability of observed conformers .
Experimental Design for Pharmacological Studies
Q. How to design in vivo efficacy studies for this compound?
- Dose optimization : Conduct pharmacokinetic profiling (C, AUC) in rodent models to establish therapeutic windows .
- Toxicity screening : Acute toxicity assays (LD) and histopathology to evaluate organ-specific effects .
- Biomarker identification : Proteomic/metabolomic profiling to correlate target engagement with physiological outcomes .
Q. What in vitro models are suitable for studying its mechanism?
- Cell lines : Use cancer (e.g., HeLa, MCF-7) or neuronal (SH-SY5Y) lines based on preliminary activity data .
- 3D organoids : Mimic tissue-level responses for complex diseases (e.g., glioblastoma) .
- Enzyme kinetics : Michaelis-Menten analysis to quantify inhibition constants (K) for target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
